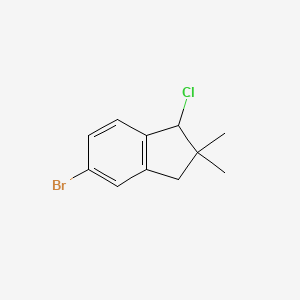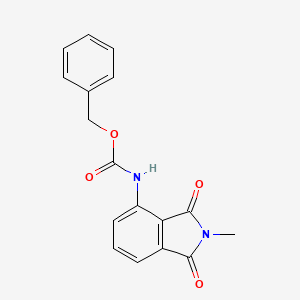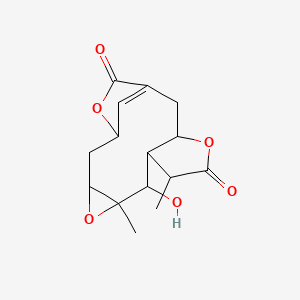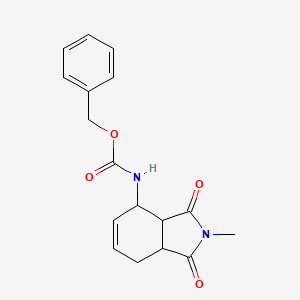
1,2,4,5-Tetramethylbenzene-3,6-D2
Übersicht
Beschreibung
1,2,4,5-Tetramethylbenzene-3,6-D2 is a variant of 1,2,4,5-tetramethylbenzene, also known as Durene . It appears as colorless crystals with a camphor-like odor . The molecular formula is C10H12D2 .
Synthesis Analysis
Durene is produced by methylation of other methylated benzene compounds such as p-xylene and pseudocumene . It is a component of coal tar and was first prepared from pseudocumene in 1870 . In industry, a mixture of xylenes and trimethylbenzenes is alkylated with methanol .Molecular Structure Analysis
The molecular structure of 1,2,4,5-Tetramethylbenzene-3,6-D2 consists of a benzene ring substituted with four methyl groups and two deuterium atoms . The average mass is 136.230 Da .Chemical Reactions Analysis
Durene is a relatively easily oxidized benzene derivative, with E1/2 of 2.03 V vs NHE . Its nucleophilicity is comparable to that of phenol . It is readily halogenated on the ring . Nitration gives the dinitro derivative, a precursor to duroquinone .Physical And Chemical Properties Analysis
1,2,4,5-Tetramethylbenzene-3,6-D2 has a density of 0.838 g/mL at 25 °C . The melting point is 79.2 °C, and the boiling point is 192 °C at 760mmHg . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Environmental Degradation Studies
1,2,4,5-Tetramethylbenzene: (1,2,4,5-TeMB) is studied for its behavior in the environment, particularly its degradation initiated by hydroxyl (OH) radicals . This compound, being a volatile organic compound (VOC), is present in oily wastewater and can undergo various reactions such as substitution, abstraction, and addition with OH radicals in both the atmosphere and wastewater . Understanding these mechanisms is crucial for assessing the environmental impact of 1,2,4,5-TeMB and developing strategies for its removal or management.
Kinetic Modeling
The reaction kinetics of 1,2,4,5-TeMB with OH radicals are of significant interest. Research has been conducted to calculate the total reaction rate constant, which is essential for modeling the compound’s behavior in atmospheric conditions . Such studies help in predicting the lifespan and transformation products of 1,2,4,5-TeMB in the environment.
Ecotoxicity Assessment
Ecotoxicological evaluations are performed to determine the impact of 1,2,4,5-TeMB on aquatic life. It has been found to be very toxic to fish, daphnia, and green algae . These assessments are vital for understanding the potential risks posed by the compound to ecosystems and for regulatory purposes.
Photochemical Pollutant Analysis
As a VOC, 1,2,4,5-TeMB plays a role in the formation of photochemical pollutants and secondary organic aerosol (SOA) formation . Research in this area focuses on the compound’s contribution to urban haze, photochemical smog, and its influence on regional atmospheric ozone pollution and PM2.5 levels.
Material Synthesis
1,2,4,5-Tetramethylbenzene: is used as a precursor to pyromellitic dianhydride . This dianhydride is a key ingredient in manufacturing curing agents, adhesives, and coating materials. It is also used in the production of raw materials for engineering plastics, such as polyimides, and as a cross-linking agent for alkyd resins .
Wirkmechanismus
Target of Action
1,2,4,5-Tetramethylbenzene-3,6-D2, also known as Durene , is a volatile organic compound (VOC) that primarily targets the atmosphere and wastewater environments . It interacts with OH radicals present in these environments, leading to substitution, abstraction, and addition reactions .
Mode of Action
The compound’s interaction with its targets involves the H atoms from the CH3 group and the benzene ring, which are the most active sites in 1,2,4,5-Tetramethylbenzene-3,6-D2 . The dominant channel is H abstraction from the benzene ring, and the subdominant one is OH radical addition to the benzene ring . These reactions can occur in both the gas and aqueous phases .
Biochemical Pathways
The biochemical pathways affected by 1,2,4,5-Tetramethylbenzene-3,6-D2 involve the degradation of the compound in the environment. The OH-initiated degradation of 1,2,4,5-Tetramethylbenzene-3,6-D2 in the environment reduces its toxicity . The total reaction rate constant is calculated to be 2.36×10−10 cm3 molecule−1 s−1 at 1 atm and 298 K in the atmosphere .
Pharmacokinetics
It’s known that the compound is volatile and can be found in both the gas and aqueous phases . This suggests that it can be distributed widely in the environment. The rate constant in the aqueous phase is much lower than that in the gas phase , indicating different bioavailability in different environments.
Result of Action
The molecular and cellular effects of 1,2,4,5-Tetramethylbenzene-3,6-D2’s action are primarily related to its environmental impact. As a VOC, it plays a role in photochemical oxidation cycles in the atmosphere . Its degradation reduces its toxicity and potential harm to aquatic life .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 1,2,4,5-Tetramethylbenzene-3,6-D2. Its reactions with OH radicals can occur in both the atmosphere and wastewater . The compound is stable under recommended storage conditions , but it should be kept away from oxidizing agents . It’s also important to avoid release to the environment due to its potential toxicity .
Safety and Hazards
Zukünftige Richtungen
Durene is a significant byproduct of the production of gasoline from methanol via the "MTG (Methanol to Gasoline) process" . It is used in the manufacture of some raw materials for engineering plastics (polyimides) and cross-linking agent for alkyd resins . It is also a suitable starting material for the synthesis of hexamethylbenzene .
Eigenschaften
IUPAC Name |
1,4-dideuterio-2,3,5,6-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3/i5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZJJAZBFDUTD-KCZCTXNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)C)[2H])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

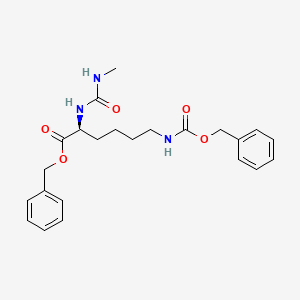

palladium Tetrafluoroborate](/img/no-structure.png)
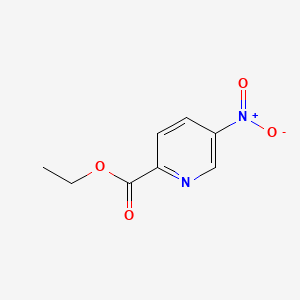
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)
